molecular formula C13H20ClNO B6416135 [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride CAS No. 1240591-01-8

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride

Cat. No.: B6416135
CAS No.: 1240591-01-8
M. Wt: 241.76 g/mol
InChI Key: MMGNDXLORXDSLL-FXRZFVDSSA-N
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Description

This compound is a derivative of amphetamine, which is a central nervous system stimulant. The presence of the methoxyphenyl group suggests that it might have different properties compared to the parent compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a methoxy group, a propenyl group, and a propylamine group . The exact structure would depend on the positions of these substituents on the phenyl ring .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, amphetamines generally undergo reactions such as oxidation and methylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the methoxy, propenyl, and propylamine groups .

Mechanism of Action

If this compound behaves similarly to other amphetamines, it might act as a central nervous system stimulant. Amphetamines work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-propylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12;/h4-9,14H,3,10-11H2,1-2H3;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGNDXLORXDSLL-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C=C/C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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